

# Head-to-head comparison of different HPLC columns for Sofosbuvir analysis

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# A Head-to-Head Comparison of HPLC Columns for the Analysis of Sofosbuvir

A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the analysis of the antiviral drug Sofosbuvir. This guide provides a comprehensive comparison of various columns based on published experimental data, offering insights into their performance and suitability for different analytical needs.

The accurate and reliable quantification of Sofosbuvir is critical in pharmaceutical quality control and research. The choice of an appropriate HPLC column is paramount to achieving sensitive, specific, and robust analytical methods. This guide summarizes performance data from various studies that have utilized different HPLC columns for the analysis of Sofosbuvir, providing a side-by-side comparison to aid in column selection.

# Performance Comparison of HPLC Columns for Sofosbuvir Analysis

The following table summarizes the chromatographic performance of different HPLC columns used for the analysis of Sofosbuvir, as reported in various studies. It is important to note that the experimental conditions, such as mobile phase composition and flow rate, varied between studies, which can influence column performance.



Column Name	Dimensi ons	Mobile Phase	Flow Rate (mL/min )	Retentio n Time (min)	Tailing Factor	Detectio n Wavele ngth (nm)	Referen ce
Agilent Eclipse XDB-C18	4.6 x 250 mm, 5 μm	0.1% Trifluoroa cetic acid in Water:Ac etonitrile (50:50)	Not Specified	3.674	Not Specified	260	[1]
Inertsil C18	4.6 x 250 mm, 5 μm	0.1% OPA buffer:Ac etonitrile (30:70)	1.5	2.37	Not Specified	260	[2]
ZORBAX Eclipse Plus C18	4.6 x 150 mm, 5 μm	0.05 M Phosphor ic acid:Acet onitrile (66:34 v/v)	2	2.74	1.40	265	[3]
Phenome nex Luna C-18	4.6 x 150 mm, 5 μm	Acetonitri le:Metha nol (80:20 v/v) and 0.1% Phosphor ic acid (40:60)	1	5	Not Specified	Not Specified	[4]



Hypersil BDS C8	Not Specified	50% Buffer and 50% Acetonitri le	Not Specified	Not Specified	Not Specified	Not Specified	[5]
Hypersil C18	4.6 x 150 mm, 5 μm	Acetonitri le:Water (70:30 v/v)	1	Not Specified	Not Specified	230	[6]
Primesep B	4.6 x 150 mm, 5 μm	Water, Acetonitri le, and Sulfuric acid	Not Specified	Not Specified	Not Specified	260	[7]
PRIMESI L C18	4.6 x 250 mm, 5 μm	Acetonitri le:Water (pH 2.4 with 0.05% orthopho sphoric acid) (80:20 v/v)	0.7	4.3	Not Specified	260	[8]
Discover y C18	4.6 x 150 mm, 5 μm	0.1% OPA:Ace tonitrile (40:60 v/v)	1.0	Not Specified	<2.0	272	[9]



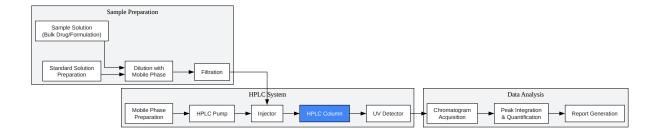
Kromasil C18	4.6 x 250 mm, 5 μm	Orthopho sphoric acid buffer:Ac etonitrile (60:40)	1	2.373	Not Specified	260	[10]
Cosmosil C18	4.6 x 250 mm, 5 μm	Methanol :Water (70:30)	0.9	~4.3	Not Specified	260	[11]
Zorbax® SB C8	4.6 x 250 mm, 5 μm	Acetonitri le:Water: 0.05 M Phosphat e buffer, pH 8 (50:45:5 v/v/v)	Not Specified	Not Specified	Not Specified	280	[12]
Thermo C-18	4.6 x 250 mm, 5 μm	Methanol :Acetonitr ile (30:70 v/v)	1.0	Not Specified	Not Specified	260	[13]
SunQ C18	250 x 4.6 mm	0.03 mM Potassiu m dihydrog en phosphat e buffer (pH 7):ACN (50:50	Not Specified	4.9	Not Specified	Not Specified	[14]



Hypersil 4.6 mm, ODS - 250 mm, C18 5 μm	Sodium Phosphat e buffer (pH 3.5):Acet onitrile (40:60% v/v)	1	3.094	Not Specified	260	[15]
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## **Experimental Workflows**

The general workflow for the HPLC analysis of Sofosbuvir involves sample preparation, chromatographic separation, and detection. The specific parameters for each step can vary depending on the chosen method and column.



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Caption: General experimental workflow for HPLC analysis of Sofosbuvir.



## **Detailed Experimental Protocols**

Below are the detailed methodologies for some of the key experiments cited in the comparison table.

Method 1: Agilent Eclipse XDB-C18[1]

- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in 1000 ml of water and acetonitrile in a 50:50 ratio.
- · Elution Mode: Isocratic
- · Detection: UV detector at 260.0 nm
- Software: LC solution software for data analysis.

Method 2: Inertsil C18[2]

- Column: Inertsil C18, 4.6 x 250mm, 5.0μm
- Mobile Phase: A mixture of 0.1% OPA buffer and Acetonitrile in a 30:70 ratio.
- Flow Rate: 1.5 ml/min
- Elution Mode: Isocratic
- Detection: UV detection at 260 nm
- Temperature: Ambient

Method 3: ZORBAX Eclipse Plus C18[3]

- Column: ZORBAX Eclipse Plus C18, 150 mm length, 4.6 mm diameter, 5 micron particle size
- Mobile Phase: A mixture of 0.05 M phosphoric acid and acetonitrile in a 66:34% v/v ratio.
- Flow Rate: 2 mL/min



• Run Time: 6 min

Detection: Photodiode array detector at 265 nm

Method 4: Phenomenex Luna C-18[4]

- Column: Phenomenex Luna C-18 (150 mm × 4.6 mm × 5 μm)
- Mobile Phase: A mixture of acetonitrile and methanol (80:20 v/v) as solution A and 0.1% phosphoric acid as solution B, used in a 40:60 ratio.

• Flow Rate: 1 mL/min

Injection Volume: 10 μL

Method 5: PRIMESIL C18[8]

- Column: C18 (PRIMESIL), 250 X 4.6 mm i.d., 5μm particle size
- Mobile Phase: A mixture of Acetonitrile and Water (pH 2.4 adjusted with 0.05% orthophosphoric acid) in an 80:20 (v/v) ratio.

Flow Rate: 0.7 ml/min

Elution Mode: Gradient

Temperature: Ambient

Detection: UV-Visible detector at 260nm

### Conclusion

The selection of an HPLC column for Sofosbuvir analysis depends on the specific requirements of the analytical method, such as desired run time, resolution from impurities, and method robustness. C18 columns are the most commonly used stationary phases, offering good retention and separation for Sofosbuvir. The data presented in this guide demonstrates that various C18 and C8 columns from different manufacturers can be successfully employed for this purpose. Researchers should consider the specific performance characteristics outlined in



the table and the detailed experimental protocols to choose the most suitable column for their application. It is recommended to perform method validation according to ICH guidelines to ensure the chosen column and method are appropriate for their intended use.

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